molecular formula C15H28N2O3 B15311608 Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate

Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate

Cat. No.: B15311608
M. Wt: 284.39 g/mol
InChI Key: IRPWALRVTSEAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a morpholine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

Scientific Research Applications

Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
  • Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
  • Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate is unique due to its combination of a morpholine ring and a piperidine ring, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of complex molecules and in various research applications .

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl 3-(piperidin-4-ylmethyl)morpholine-4-carboxylate

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-8-9-19-11-13(17)10-12-4-6-16-7-5-12/h12-13,16H,4-11H2,1-3H3

InChI Key

IRPWALRVTSEAFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC2CCNCC2

Origin of Product

United States

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